molecular formula C17H15BrN2O3S B14971121 N-(4-bromophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

N-(4-bromophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B14971121
M. Wt: 407.3 g/mol
InChI Key: MUDGBILIHRBKMI-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that belongs to the class of quinoline-sulfonamides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzene with quinoline-8-sulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves the inhibition of specific enzymes such as monoamine oxidases and cholinesterases. The compound binds to the active sites of these enzymes, preventing the breakdown of neurotransmitters like acetylcholine and monoamines. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing neural signaling and potentially improving cognitive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is unique due to its dual inhibitory action on both monoamine oxidases and cholinesterases. This dual action makes it a promising candidate for the treatment of multifactorial diseases like Alzheimer’s disease, where multiple pathways are involved .

Properties

Molecular Formula

C17H15BrN2O3S

Molecular Weight

407.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide

InChI

InChI=1S/C17H15BrN2O3S/c18-13-3-5-14(6-4-13)19-24(22,23)15-8-11-2-1-7-20-16(21)10-12(9-15)17(11)20/h3-6,8-9,19H,1-2,7,10H2

InChI Key

MUDGBILIHRBKMI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC=C(C=C4)Br)CC(=O)N3C1

Origin of Product

United States

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